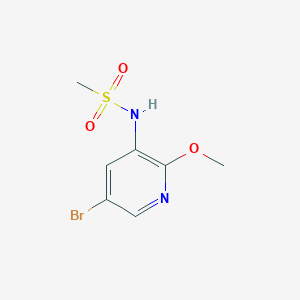

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide

描述

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a bromine atom at position 5 and a methoxy group at position 2. The methanesulfonamide group (-SO₂NH₂) is attached to position 3 of the pyridine ring. This compound is of interest in medicinal chemistry due to the biological activities associated with sulfonamides, including enzyme inhibition (e.g., PI3Kδ inhibition as suggested in ) and antimicrobial properties . Its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methoxy) substituents, which influence reactivity, solubility, and interactions with biological targets.

属性

IUPAC Name |

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOAJGDCQMBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733245 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1083327-58-5 | |

| Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Primary Synthetic Route: Sulfonylation of 5-Bromo-2-methoxypyridin-3-amine

Reaction Scheme :

5-Bromo-2-methoxypyridin-3-amine + Methanesulfonyl chloride → Target compound

- Reagent Setup :

- Dissolve 5-bromo-2-methoxypyridin-3-amine (10 mmol) in pyridine (50 mL) at 0°C.

- Add methanesulfonyl chloride (11 mmol) dropwise.

- Reaction Conditions :

- Stir at room temperature for 24 hours.

- Workup :

- Remove pyridine under reduced pressure.

- Add water (100 mL) and extract with ethyl acetate (3 × 100 mL).

- Dry organic layers with Na₂SO₄ and evaporate.

- Yield : 86.5% (white solid).

- Pyridine acts as both solvent and base to neutralize HCl.

- Extended reaction times (>20 h) improve conversion.

Key Reaction Parameters

| Parameter | Optimal Value | Effect of Deviation |

|---|---|---|

| Temperature | 0°C → RT | Lower temps reduce side reactions |

| Methanesulfonyl chloride | 1.1 eq | Excess reagent improves yield |

| Solvent | Pyridine | Alternatives (e.g., DCM) reduce yield |

| Reaction Time | 24 h | Shorter times lead to incomplete reaction |

Characterization Data

- δ 9.49 (s, 1H, NH), 8.09 (d, J = 2.4 Hz, 1H), 7.79 (d, J = 2.0 Hz, 1H), 3.91 (s, 3H, OCH₃), 3.11 (s, 3H, CH₃).

ESI-MS :

Purity :

Industrial Considerations

- Scale-Up Challenges : Pyridine’s toxicity necessitates solvent substitution (e.g., THF with triethylamine) for large-scale production.

- Cost Drivers : 5-Bromo-2-methoxypyridin-3-amine accounts for ~70% of raw material costs.

化学反应分析

Substitution Reactions

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions

This compound can be used in Suzuki cross-coupling reactions to form new carbon-carbon bonds. For example, it can be used as a starting material for the synthesis of compounds such as N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide and N-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide .

A general procedure for Suzuki coupling involves :

-

Combining this compound with a boronic acid or boronic ester, a palladium catalyst, and a base in a solvent.

-

Heating the mixture under a nitrogen atmosphere to facilitate the reaction .

For example, the synthesis of N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide involves reacting N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide with 6-bromo-1H-indazole in the presence of potassium fluoride and tri-tert-butylphosphonium tetrafluoroborate .

Miyaura Borylation

The bromo group on this compound can be converted to a borate ester via Miyaura borylation . This involves reacting this compound with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

For example, reacting this compound with bis(pinacolato)diboron and potassium acetate in toluene at 90°C under nitrogen atmosphere yields N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide .

Oxidation and Reduction

This compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Other reactions

The compound can be used as a reactant in the synthesis of sulfonamide methoxypyridine derivatives .

Table 1: Examples of Chemical Reactions of this compound

| Reaction Type | Reactant/Reagent | Product |

|---|---|---|

| Suzuki Coupling | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 6-bromo-1H-indazole | N-(5-(1H-indazol-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| Suzuki Coupling | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide, 5-bromo-1,3-dihydroisobenzofuran | N-(5-(1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide |

| Miyaura Borylation | Bis(pinacolato)diboron, potassium acetate | N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide |

科学研究应用

Biological Activities

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide has been identified as a potent inhibitor of certain enzymes involved in cancer progression. Its structural modifications enhance its biological activity, particularly against specific cancer cell lines. Key findings include:

- Enzyme Inhibition : The compound acts as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, indicating potential applications in treating neurological disorders related to these neurotransmitter systems.

- Cancer Cell Growth Inhibition : Research has shown that derivatives of this compound can selectively inhibit tumor cell growth in vitro, suggesting a targeted approach to cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including regioselective substitutions on the pyridine ring to yield various analogs with modified biological profiles.

Synthesis Overview

A general procedure includes:

- Dissolving the compound in dry solvents.

- Adding reagents such as bis(pinacolato)diboron and potassium acetate.

- Heating the mixture under nitrogen atmosphere to facilitate reaction completion .

Notable Derivatives

Several derivatives have been synthesized to explore their pharmacological profiles:

| Compound Name | Structure | Notable Differences |

|---|---|---|

| This compound | Contains bromine substitution | Enhanced potency against specific cancer cell lines |

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | Incorporates boron | Potentially improved solubility and bioavailability |

| N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide | Features quinoline moiety | Broader spectrum of biological activity |

Cancer Therapy

This compound has shown promise in targeting specific kinases involved in cancer cell proliferation and survival. Its derivatives are being explored for their ability to inhibit PI3K pathways critical for tumor growth .

Neurological Disorders

Due to its receptor antagonism properties, the compound may also be beneficial in treating conditions such as schizophrenia and depression by modulating dopaminergic and serotonergic systems.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

作用机制

The mechanism of action of N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing its normal function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Benzene Ring

N-(5-bromo-2-methoxypyridin-3-yl)cyclopropanesulfonamide

- Key Difference : The methanesulfonamide group is replaced with a cyclopropanesulfonamide moiety.

- This compound (CAS 1083326-05-9) may exhibit different solubility profiles compared to the target molecule due to the hydrophobic cyclopropane group .

N-(5-bromo-2-chloropyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide

- Key Differences :

- Methoxy group replaced with chlorine at position 2.

- Additional phenylsulfonyl group attached to the sulfonamide nitrogen.

- The phenylsulfonyl group may improve metabolic stability but reduce aqueous solubility. This compound is marketed for pharmaceutical applications, suggesting tailored bioactivity .

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

- Key Differences :

- Pyridine ring replaced with a benzene ring.

- Bromine replaced with chlorine at position 3.

- The chlorine substituent offers weaker electronegativity compared to bromine, which may lower potency in biological assays. This compound has demonstrated anti-convulsant and anti-hypertensive activities, highlighting the pharmacological versatility of sulfonamides .

Variations in Sulfonamide Functional Groups

N-(5-bromopyridin-3-yl)-2,4-difluoro-N-methylbenzenesulphonamide

- Key Differences :

- Methoxy group absent; sulfonamide nitrogen is methylated.

- Benzenesulfonamide substituted with 2,4-difluoro groups.

- Impact : Fluorine atoms enhance lipophilicity and metabolic stability via reduced oxidative degradation. Methylation of the sulfonamide nitrogen may decrease acidity, altering ionization under physiological conditions. This compound’s synthesis involves multi-step routes with optimized yields, as reported in LookChem’s literature .

N-(5-(7-Amino-1,3-dihydroisobenzofuran-5-yl)-2-methoxypyridin-3-yl)methanesulfonamide (Compound 16)

- Key Difference: A 7-amino-1,3-dihydroisobenzofuran-5-yl group replaces the bromine at position 4.

- Impact : The fused isobenzofuran moiety introduces a planar, aromatic system that may enhance π-π stacking interactions with protein targets. This modification is critical in developing PI3Kδ inhibitors, as confirmed by HRMS and NMR data .

生物活性

N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of approximately 281.13 g/mol. Its structure features a pyridine ring substituted with a bromine atom and a methoxy group, which may influence its biological activity and pharmacological properties.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities, particularly in the context of cancer treatment and neurological disorders. The following sections summarize key findings regarding its biological activity.

1. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes critical in cancer progression. For instance, it has shown potential as an antagonist for dopamine D2 and D3 receptors, as well as serotonin-3 receptors, which are implicated in various neurological disorders.

2. Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit tumor cell growth selectively, showing more pronounced effects on cancerous cells compared to normal cells. The compound's structural modifications, such as the bromine substitution on the pyridine ring, may enhance its potency against certain cancer cell lines.

Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential.

Receptor Binding Studies

Studies have focused on the interactions of this compound with various biological targets:

- Phosphoinositide 3-Kinase Delta (PI3Kd) : This enzyme plays a significant role in cellular signaling pathways associated with cancer growth and inflammation. This compound interacts effectively with PI3Kd, suggesting a mechanism for its antitumor activity.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR has revealed that modifications to the pyridine ring can significantly alter the reactivity and properties of sulfonamide derivatives. For example, the introduction of different substituents can enhance selectivity and potency against specific targets.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and notable differences among compounds related to this compound:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Bromine substitution on pyridine | Enhanced potency against specific cancer cell lines |

| N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide | Incorporates boron | Potentially improved solubility and bioavailability |

| N-(5-(4-chloro-3-cyanoquinolin-6-yl)-2-methoxypyridin-3-yl)methanesulfonamide | Features quinoline moiety | Broader spectrum of biological activity |

常见问题

Q. What are the standard synthetic routes for preparing N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide?

The synthesis typically involves reacting 5-bromo-2-methoxy-3-aminopyridine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl generated during the reaction. Solvents like dichloromethane or tetrahydrofuran are used under ambient or cooled conditions. Purification is achieved via recrystallization or column chromatography .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For example, related sulfonamide analogs (e.g., N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide) have been resolved using SCXRD at 113 K, with bond lengths and angles reported to validate geometry .

Q. What analytical techniques are used to characterize purity and functional groups?

- HPLC : To assess purity (>95% by area normalization) .

- NMR (¹H/¹³C) : Confirms substitution patterns and functional groups (e.g., methoxy, sulfonamide).

- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and aromatic C-Br bonds (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and UV/Vis spectra of this compound?

Density Functional Theory (DFT) or semi-empirical methods (e.g., PM6) optimize geometry and calculate molecular orbitals. For instance, studies on similar methanesulfonamides used PM6 in water solvent to predict UV/Vis absorption bands, correlating with experimental spectra .

Q. What strategies resolve contradictions in reaction yields during bromine-substituted pyridine coupling reactions?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may face challenges due to steric hindrance from the methoxy group. Optimizing catalysts (e.g., Pd₂(dba)₃·CHCl₃) or ligands (XPhos), and reaction temperatures can improve yields. Contrasting results from different methods (e.g., direct sulfonylation vs. coupling) require systematic screening .

Q. How are structure-activity relationships (SAR) studied for sulfonamide derivatives in biological contexts?

- Bioisosteric replacement : Swapping bromine for other halogens (e.g., chlorine) to modulate electronic effects .

- Functional group modifications : Introducing amino or hydroxy groups to enhance solubility or target binding .

- In vitro assays : Testing antimicrobial or anticancer activity against cell lines, with IC₅₀ calculations .

Q. What methods identify polymorphism or solvatomorphism in crystalline forms of this compound?

- Thermogravimetric Analysis (TGA) : Detects solvent loss in solvates.

- Powder X-ray Diffraction (PXRD) : Differentiates polymorphs via distinct diffraction patterns.

- DSC : Measures melting points and phase transitions .

Methodological Notes

- Synthetic Optimization : Use kinetic vs. thermodynamic control to favor specific intermediates. For example, low temperatures may suppress side reactions in sulfonylation .

- Data Contradictions : Cross-validate NMR and SCXRD data when substituent orientations are ambiguous. Computational models (e.g., Hirshfeld surface analysis) can resolve discrepancies .

- Biological Assays : Include positive controls (e.g., known sulfonamide drugs) and dose-response curves to ensure reproducibility in activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。